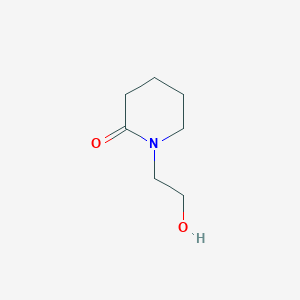

1-(2-羟乙基)哌啶-2-酮

描述

“1-(2-Hydroxyethyl)piperidine” is a chemical compound with the empirical formula C7H15NO . It is also known by other names such as “1-Piperidineethanol” and "2-Piperidinoethanol" . This compound is of particular interest due to its unique biochemical properties and serves as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, including “1-(2-Hydroxyethyl)piperidine”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

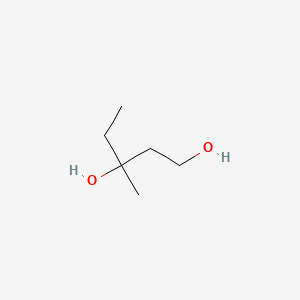

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(2-Hydroxyethyl)piperidine” includes a piperidine ring with a hydroxyethyl group attached to one of the carbon atoms .Chemical Reactions Analysis

The absorption kinetics of CO2 into aqueous “1-(2-Hydroxyethyl)piperidine” solutions have been studied, with respect to observed pseudo-first-order rate constant (k0) and second-order reaction rate constant (k2), using the stopped-flow apparatus .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Hydroxyethyl)piperidine” include a molecular weight of 129.20 g/mol . The compound is a liquid at room temperature with a density of 0.973 g/mL at 25 °C .科学研究应用

合成应用

- 非对映选择性合成: 1-(2-羟乙基)哌啶-2-酮在 Cu(I) 催化的还原醛醇环化过程中用于合成 4-羟基哌啶-2-酮。该方法允许非对映选择性制备这些化合物,这些化合物在对映选择性合成更复杂的哌啶-2-酮和羟基化哌啶中很重要 (Lam, Murray, & Firth, 2005)。

机理研究

- 氧化机理: 研究了相关化合物 1-(2-羟乙基)哌啶的氧化机理。研究表明,它被双(氢碘酸根)-银(III) 氧化生成哌啶和甲醛,遵循 [Ag(III)] 中的一级动力学和 [HEP] 中的分数级动力学 (Shi et al., 2013)。

构象分析

- NMR 特征: 研究了与 1-(2-羟乙基)哌啶-2-酮在结构上相似的哌啶-1-基化合物的衍生物的构象分析和 NMR 特征。这包括 1H 和 13C NMR 光谱分配和分子建模 (Zheng Jin-hong, 2011)。

药物合成

- 药物立体异构体的合成: 已经实现了与 1-(2-羟乙基)哌啶-2-酮的结构类别相关的生物活性 α-芳基-4-哌啶甲醇衍生物的立体异构体的合成。这包括关注对映选择性酰化过程以获得高对映体纯度 (Nieduzak & Margolin, 1991)。

分析化学

- CO2 吸收中的 FTIR 光谱: 一项研究探讨了分子结构变化对杂环胺(包括羟乙基取代的哌啶)的 CO2 吸收特性的影响。该研究使用 FTIR 光谱监测 CO2 和这些胺之间的化学反应 (Robinson, McCluskey, & Attalla, 2011)。

催化研究

- 铱催化的选择性氢化: 使用铱催化剂选择性氢化 3-羟基吡啶鎓盐的研究提供了直接获得哌啶-3-酮衍生物的方法。该方法适用于合成具有与 1-(2-羟乙基)哌啶-2-酮相似的结构特征的化合物 (Huang et al., 2015)。

作用机制

Target of Action

Piperidines, including 1-(2-Hydroxyethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Pathways

Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been found to have a wide range of pharmacological activities .

安全和危害

“1-(2-Hydroxyethyl)piperidine” is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

未来方向

Piperidines, including “1-(2-Hydroxyethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

It is known that piperidine derivatives, including 1-(2-Hydroxyethyl)piperidin-2-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids

Cellular Effects

Piperidine derivatives are known to have a wide range of biological activities and are used in various therapeutic applications

Molecular Mechanism

It is known that piperidine derivatives can have diverse pharmacological activities

属性

IUPAC Name |

1-(2-hydroxyethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-5-8-4-2-1-3-7(8)10/h9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVCQONNFMKDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499761 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-12-3 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

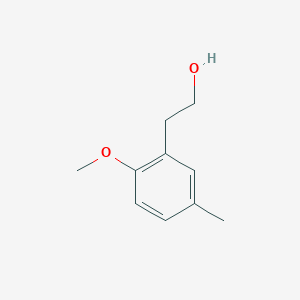

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)